molecular formula C7H5BrO2 B12277163 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one

Cat. No.: B12277163
M. Wt: 201.02 g/mol
InChI Key: DSLXGANXQHNJKP-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is an organic compound with the molecular formula C₇H₅BrO₂ It is a brominated derivative of cyclopenta[b]furan, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group of a cyclopenta[b]furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds through the formation of a brominated intermediate, which can be further converted into the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopenta[b]furan derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the non-brominated cyclopenta[b]furan.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its sulfur analogs

Properties

Molecular Formula

C7H5BrO2

Molecular Weight

201.02 g/mol

IUPAC Name

2-bromo-5,6-dihydrocyclopenta[b]furan-4-one

InChI

InChI=1S/C7H5BrO2/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2

InChI Key

DSLXGANXQHNJKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1OC(=C2)Br

Origin of Product

United States

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